(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride
Description
(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride is a chemical compound that combines a piperidine ring with a furan ring through a prop-2-enoate linkage
Properties
IUPAC Name |
(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-8-2-4-12(10-14)17-13(15)7-6-11-5-3-9-16-11;/h3,5-7,9,12H,2,4,8,10H2,1H3;1H/b7-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOJMQQNLCLRD-UHDJGPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C=CC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)OC(=O)/C=C/C2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Formation of the Furan Ring: The furan ring is often synthesized through cyclo-condensation reactions involving aldehydes and 1,3-dicarbonyl compounds.
Linking the Rings: The piperidine and furan rings are linked through a prop-2-enoate linkage, which can be achieved through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate oxidation reactions under ambient conditions.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A compound used in organic synthesis.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: A compound with applications in regulating inflammation.
Uniqueness
(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride is unique due to its combination of a piperidine ring and a furan ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
